Ethyl aziridinyl formate
CAS No.:
Cat. No.: VC18523181
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H9NO2 |
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Molecular Weight | 115.13 g/mol |
IUPAC Name | (3-ethylaziridin-2-yl) formate |
Standard InChI | InChI=1S/C5H9NO2/c1-2-4-5(6-4)8-3-7/h3-6H,2H2,1H3 |
Standard InChI Key | HNALLBODWXJCAI-UHFFFAOYSA-N |
Canonical SMILES | CCC1C(N1)OC=O |
Introduction
Chemical Identity and Structural Features
Ethyl aziridinyl formate (C₅H₉NO₂, molecular weight 115.13 g/mol) belongs to the aziridine family, the smallest nitrogen-containing heterocycles. Its IUPAC name, ethyl aziridine-1-carboxylate, reflects the ethyl ester group attached to the nitrogen atom of the aziridine ring . The compound’s strained three-membered ring confers unique electrophilic reactivity, making it a valuable building block for ring-opening reactions and cycloadditions .
Structural Data
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Molecular Formula: C₅HₙNO₂
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CAS Registry Number: 671-51-2
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Synonyms:
The aziridine ring’s bond angles (≈60°) create substantial ring strain, which drives its reactivity. The nitrogen atom’s lone pair participates in conjugation with the carbonyl group of the ester, further polarizing the molecule .
Physical and Chemical Properties
Ethyl aziridinyl formate exhibits physicochemical properties typical of small, polar heterocycles. Key parameters are summarized below:
Property | Value | Source |
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Boiling Point | 215.41°C (estimate) | |
Density | 1.169–1.1808 g/cm³ | |
Refractive Index | 1.4538 (estimate) | |
Flash Point | 42.8°C | |
Molecular Weight | 115.13 g/mol |
The compound’s relatively low flash point indicates flammability, necessitating careful handling under inert atmospheres . Its solubility profile favors polar aprotic solvents like acetonitrile and dimethylformamide, consistent with its ester functionality .
Synthesis and Reactivity
Traditional Synthetic Routes
Ethyl aziridinyl formate is typically synthesized via [2+1] cycloadditions or intramolecular substitution reactions. For example, the reaction of ethyl carbamate with ethylene under high-pressure conditions yields the aziridine ring . Alternative methods involve ring-closing metathesis or nucleophilic displacement of leaving groups on β-amino alcohols .
Radical-Mediated Aziridine Transfer
A groundbreaking advance in aziridine chemistry involves the generation of N-aziridinyl radicals from N-pyridinium aziridines. As reported by J. Am. Chem. Soc. (2024), reductive activation of N-pyridinium aziridines (e.g., 2a) via photoredox catalysis produces transient N-aziridinyl radicals, which undergo intermolecular addition to olefins in the presence of O₂ . This method enables 1,2-hydroxyaziridination of styrenes, affording products like 5a in up to 81% yield (Table 1) .
Table 1: Selected Examples of Styrene Hydroxyaziridination
Styrene Substrate | Product Yield | Conditions |
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4-Nitrostyrene | 81% | LiBr, H₂O:MeCN, O₂ |
4-Methoxystyrene | 49% | Ir(ppy)₃, Et₃N, blue LED |
α-Methylstyrene | 41% | 1.0 equiv LiBr |
Mechanistic studies using spin-trapped EPR spectroscopy confirmed the intermediacy of N-aziridinyl radicals, characterized by hyperfine coupling constants (N = 14.0 G, H = 1.8 G) . Density functional theory (DFT) calculations revealed a planar radical geometry with spin density localized in a nitrogen p-orbital, rationalizing its electrophilic reactivity .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The strained aziridine ring undergoes regioselective ring-opening reactions with nucleophiles (e.g., amines, thiols), enabling the construction of β-amino alcohols and sulfides. These motifs are prevalent in antiviral and anticancer agents .
Polymer Chemistry
Ethyl aziridinyl formate serves as a monomer in the synthesis of polyaziridines, which exhibit tunable thermal and mechanical properties. Copolymerization with epoxides enhances material toughness .
Radical Cascade Reactions
The recent discovery of N-aziridinyl radical transfer has unlocked new pathways for C–N bond formation. For instance, photochemical addition to indomethacin-derived styrenes yields bioactive hydroxyaziridines (5n, 48% yield), demonstrating compatibility with complex substrates .
Recent Research Advances
Photoredox Catalysis
The 2024 JACS study exemplifies modern trends in aziridine functionalization. By leveraging Ir(ppy)₃ photocatalysts, researchers achieved aziridine group transfer to olefins under mild conditions (room temperature, visible light) . This method bypasses traditional harsh reagents, improving functional group tolerance.
Mechanistic Insights
EPR spectroscopy and DFT calculations have elucidated the role of Li⁺ as a Lewis acid in stabilizing transition states during radical trapping . Such insights guide the design of future catalytic systems.
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